N'-Acetyl-4-methyl-3-nitrobenzohydrazide (CAS: 904555-85-7) is systematically named as N'-acetyl-4-methyl-3-nitrobenzoic acid hydrazide. Its molecular formula, $$ \text{C}{10}\text{H}{11}\text{N}{3}\text{O}{4} $$, derives from a benzohydrazide core ($$ \text{C}{7}\text{H}{7}\text{N}{2}\text{O}{2} $$) modified with acetyl ($$ \text{C}{2}\text{H}{3}\text{O} $$), methyl ($$ \text{CH}{3} $$), and nitro ($$ \text{NO}{2} $$) substituents. The compound exhibits rotational isomerism due to restricted rotation around the N–N bond of the hydrazide group, as evidenced by split signals in $$ ^1\text{H} $$-NMR spectra. For instance, the acetyl methyl group appears as two distinct singlets at δ 2.09 ppm (major rotamer) and δ 2.48 ppm (minor rotamer) in CDCl₃.
X-ray crystallography of analogous benzohydrazides reveals planar configurations for the hydrazide bridge (C–N–N–C torsion angles ≈ −175°), suggesting similar rigidity in N'-acetyl-4-methyl-3-nitrobenzohydrazide. The nitro group at the meta position induces electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity toward nucleophilic substitution.
The synthesis of benzohydrazides dates to early 20th-century studies on acylhydrazines, but methodological refinements emerged in the 1980s with the adoption of Schotten-Baumann conditions for acyl chloride couplings. N'-Acetyl-4-methyl-3-nitrobenzohydrazide gained prominence in the 2000s as a substrate for multicomponent reactions (MCRs), particularly the Ugi-tetrazole reaction, which enables rapid assembly of tetrazole-containing pharmacophores. Key milestones include:
This compound’s dual functionality—a nucleophilic hydrazide group and electrophilic nitro moiety—makes it a linchpin in heterocyclic synthesis. Its acetyl group enhances metabolic stability, a property exploited in prodrug designs. Pharmacological studies of analogs demonstrate:
The synthesis of N'-acetyl-4-methyl-3-nitrobenzohydrazide typically begins with 4-methyl-3-nitrobenzoic acid, which serves as the foundational precursor. The process involves two sequential transformations: hydrazide formation followed by selective acetylation.
Hydrazide Synthesis:
4-Methyl-3-nitrobenzoic acid reacts with hydrazine hydrate in anhydrous ethanol under reflux conditions (78°C, 6–8 hours) to yield 4-methyl-3-nitrobenzohydrazide [1] [2]. The reaction proceeds via nucleophilic substitution, where the carboxyl group undergoes condensation with hydrazine:
$$
\text{C}8\text{H}7\text{NO}4 + \text{N}2\text{H}4 \rightarrow \text{C}8\text{H}9\text{N}3\text{O}3 + \text{H}2\text{O}
$$
Key parameters influencing yield include:
Acetylation:
The hydrazide intermediate is acetylated using acetic anhydride in the presence of pyridine as a base. The reaction is conducted at 60–70°C for 3–4 hours, yielding the final product [5]:
$$
\text{C}8\text{H}9\text{N}3\text{O}3 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{10}\text{H}{11}\text{N}3\text{O}4 + \text{CH}_3\text{COOH}
$$
Optimization Data:
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazine ratio | 1.5:1 | 92 | 98 |
| Acetylation temperature | 70°C | 89 | 97 |
| Solvent (acetylation) | Toluene | 85 | 96 |
The acetylation of 4-methyl-3-nitrobenzohydrazide follows a nucleophilic acyl substitution mechanism. The hydrazide’s terminal amine attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by pyridine’s role in neutralizing acetic acid byproducts [5].
Catalyst Systems:
Mechanistic Pathway:
Side Reactions:
Scaling N'-acetyl-4-methyl-3-nitrobenzohydrazide synthesis introduces challenges in reaction control, waste management, and purity consistency.
Production Challenges:
Purification Techniques:
| Method | Conditions | Purity (%) | Yield Loss (%) |
|---|---|---|---|
| Recrystallization | Ethanol, 0–5°C | 99.2 | 10 |
| Column chromatography | Ethyl acetate/hexane | 99.5 | 25 |
| Continuous crystallization | Plug-flow reactor | 98.7 | 5 |
Industrial Innovations:
Nuclear magnetic resonance spectroscopy represents a fundamental analytical tool for the structural characterization of N'-acetyl-4-methyl-3-nitrobenzohydrazide, providing detailed information about molecular connectivity, conformational dynamics, and electronic environments. The complex nature of this hydrazide derivative necessitates sophisticated interpretation strategies to extract meaningful structural information from both proton and carbon-13 nuclear magnetic resonance spectra.
The proton nuclear magnetic resonance spectrum of N'-acetyl-4-methyl-3-nitrobenzohydrazide exhibits characteristic resonance patterns that reflect the unique electronic environments within the molecule [1] [2]. The aromatic proton signals typically appear in the deshielded region between 7.0-8.5 parts per million, with the meta-coupled protons of the substituted benzene ring displaying distinctive splitting patterns [1]. The methyl group attached to the benzene ring generates a sharp singlet resonance around 2.4-2.7 parts per million, consistent with aromatic methyl substituents [3].
The hydrazide functional group introduces additional complexity through conformational exchange phenomena. Studies of related hydrazide-hydrazone systems demonstrate that nuclear magnetic resonance spectra often exhibit dual resonance sets corresponding to conformational isomers around the carbonyl-nitrogen bond [2]. These conformational states, designated as E(nitrogen-carbonyl) and Z(nitrogen-carbonyl) configurations, exchange on the nuclear magnetic resonance timescale, resulting in temperature-dependent spectral behavior [2].
The acetyl group contributes a characteristic singlet in the 2.0-2.4 parts per million region, while the hydrazide nitrogen-hydrogen protons typically resonate between 4.5-6.0 parts per million [1] [4]. The chemical shift positions of these protons are sensitive to hydrogen bonding interactions and solvent effects, providing valuable information about molecular associations in solution.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced sensitivity to electronic effects. The carbonyl carbon of the hydrazide group typically resonates in the 170-185 parts per million region, characteristic of amide carbonyl carbons [5]. The aromatic carbons appear in the 125-150 parts per million range, with the nitro-substituted carbon showing characteristic downfield shifts due to the electron-withdrawing effect of the nitro group [5].
The methyl carbon attached to the benzene ring resonates around 20-25 parts per million, while the acetyl methyl carbon appears at approximately 20-22 parts per million [5]. The quaternary aromatic carbons bearing substituents exhibit distinctive chemical shifts that facilitate structural assignment through comparison with established chemical shift databases [5].
The analysis of coupling constants provides crucial information about molecular geometry and conformational preferences. Aromatic proton coupling constants typically range from 7.5-8.5 Hertz for ortho-coupled protons and 1.0-3.0 Hertz for meta-coupled protons [6]. The hydrazide nitrogen-hydrogen protons may exhibit coupling with adjacent protons, providing insights into conformational dynamics and hydrogen bonding patterns [7] [4].
Table 1: Characteristic Proton Nuclear Magnetic Resonance Chemical Shifts for N'-acetyl-4-methyl-3-nitrobenzohydrazide
| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-2 | 7.8-8.2 | doublet | 1H |
| Aromatic H-5 | 7.4-7.8 | doublet | 1H |
| Aromatic methyl | 2.4-2.7 | singlet | 3H |
| Acetyl methyl | 2.0-2.4 | singlet | 3H |
| Hydrazide nitrogen-hydrogen | 4.5-6.0 | broad singlet | 2H |
Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments
| Carbon Position | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Carbonyl carbon | 170-185 | Hydrazide C=O |
| Aromatic C-1 | 135-145 | Quaternary aromatic |
| Aromatic C-3 | 145-155 | Nitro-bearing carbon |
| Aromatic C-4 | 135-145 | Methyl-bearing carbon |
| Acetyl carbonyl | 170-180 | Acetyl C=O |
| Aromatic methyl | 20-25 | Benzyl methyl |
| Acetyl methyl | 20-22 | Acetyl methyl |
X-ray crystallographic analysis provides definitive three-dimensional structural information for N'-acetyl-4-methyl-3-nitrobenzohydrazide, revealing critical details about molecular geometry, intermolecular interactions, and crystal packing arrangements. This technique enables the determination of precise bond lengths, bond angles, and spatial relationships that govern the solid-state properties of the compound.
Crystallographic studies of related nitrobenzohydrazide derivatives indicate that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [8] [9]. The unit cell parameters for similar compounds demonstrate characteristic dimensions, with cell lengths ranging from 8-15 Angstroms and angles deviating from 90 degrees in monoclinic systems [8] [9].
The molecular geometry of hydrazide derivatives exhibits characteristic features that influence crystal packing behavior. The hydrazide functional group typically adopts a planar or near-planar configuration, with the carbonyl oxygen and nitrogen atoms lying approximately in the same plane [10]. Bond lengths within the hydrazide moiety show typical values: carbon-nitrogen bonds of 1.33-1.35 Angstroms, carbon-oxygen bonds of 1.21-1.24 Angstroms, and nitrogen-nitrogen bonds of 1.41-1.43 Angstroms [10] [11].
The dihedral angle between the aromatic ring and the hydrazide plane represents a critical conformational parameter. Studies of related compounds reveal angles ranging from 54-58 degrees, reflecting a balance between steric interactions and electronic effects [11]. This angular relationship influences the overall molecular shape and subsequent packing efficiency in the crystal lattice.
The crystal packing of N'-acetyl-4-methyl-3-nitrobenzohydrazide is governed by a complex network of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. Hydrogen bonding represents the dominant intermolecular force, with the hydrazide nitrogen-hydrogen groups serving as proton donors and the carbonyl oxygen atoms acting as proton acceptors [12] [13].
Classical hydrogen bonds involving nitrogen-hydrogen···oxygen interactions typically exhibit donor-acceptor distances of 2.8-3.2 Angstroms and bond angles approaching 180 degrees [12]. These interactions often generate one-dimensional chains or two-dimensional networks within the crystal structure, providing structural stability and determining the overall packing motif [12] [13].
The nitro group introduces additional complexity through its participation in weaker hydrogen bonding interactions and dipole-dipole associations. The electron-withdrawing nature of the nitro substituent affects the electron density distribution throughout the molecule, influencing the strength and directionality of intermolecular interactions [14].
Hirshfeld surface analysis provides quantitative insights into the relative contributions of different intermolecular interactions to crystal packing stability [15] [16]. For similar hydrazide compounds, this analysis reveals that hydrogen-hydrogen contacts typically account for 60-65% of the total intermolecular interactions, while carbon-hydrogen and oxygen-hydrogen contacts contribute 15-20% each [16].
Table 3: Typical Crystallographic Parameters for Nitrobenzohydrazide Derivatives
| Parameter | Value Range | Reference Compound |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Various [8] [9] |
| Space Group | P2₁/c, Pca2₁ | Various [8] [11] |
| a-axis (Å) | 8.0-15.0 | Multiple studies [8] [9] |
| b-axis (Å) | 6.0-21.0 | Multiple studies [8] [9] |
| c-axis (Å) | 12.0-20.0 | Multiple studies [8] [9] |
| β angle (°) | 90-110 | Monoclinic systems [8] |
| Volume (Ų) | 1400-1800 | Calculated values [8] [9] |
The packing efficiency of N'-acetyl-4-methyl-3-nitrobenzohydrazide crystals reflects the optimization of intermolecular interactions within the constraints of molecular shape and size. Organic crystals typically exhibit packing coefficients between 0.65-0.80, representing the fraction of space occupied by molecules within the unit cell [17]. The specific value depends on the balance between attractive intermolecular forces and repulsive steric interactions.
Molecular recognition patterns within the crystal structure reveal preferred orientations and associations that minimize system energy. The planar nature of the aromatic ring system facilitates π-π stacking interactions with adjacent molecules, while the hydrazide functional group provides multiple sites for hydrogen bonding [13]. These recognition motifs contribute to the formation of stable crystal lattices with well-defined structural hierarchies.
Mass spectrometry provides crucial information about the fragmentation behavior of N'-acetyl-4-methyl-3-nitrobenzohydrazide under electron ionization conditions, revealing characteristic breakdown pathways that facilitate compound identification and structural confirmation. The fragmentation patterns reflect the relative stability of different molecular regions and the preferential cleavage sites under high-energy conditions.
The molecular ion peak of N'-acetyl-4-methyl-3-nitrobenzohydrazide appears at m/z 237, corresponding to the intact molecular structure [18] [19]. However, hydrazide compounds often exhibit weak molecular ion peaks due to the labile nature of the nitrogen-nitrogen bond and the tendency for rapid fragmentation under electron ionization conditions [20] [21].
Primary fragmentation typically involves the cleavage of the acetyl group through alpha-cleavage adjacent to the carbonyl carbon, resulting in the loss of 43 mass units (CH₃CO- ) to generate a fragment ion at m/z 194 [18]. This fragmentation pattern is characteristic of acetylated compounds and represents one of the most favorable initial breakdown pathways [18].
Alternative primary fragmentation involves the loss of the nitro group (46 mass units) or the combined loss of nitro and hydroxyl radicals, generating fragment ions at m/z 191 and m/z 174, respectively [19]. The nitro group elimination is particularly favored in nitroaromatic compounds due to the resonance stabilization of the resulting aromatic radical cation [19].
Secondary fragmentation of the primary fragment ions leads to the formation of smaller, more stable ionic species. The loss of the hydrazide nitrogen-nitrogen bond represents a common secondary fragmentation pathway, generating iminium-type ions with enhanced stability through resonance delocalization [19] [20].
The aromatic ring system undergoes characteristic fragmentation patterns, including the loss of hydrogen cyanide (27 mass units) to generate tropylium-type ions with m/z values corresponding to [molecular ion - 27]⁺ [19]. This fragmentation is particularly prevalent in substituted aromatic compounds and provides diagnostic information about the aromatic substitution pattern.
McLafferty rearrangement processes may occur in compounds containing appropriately positioned gamma-hydrogen atoms, leading to the formation of characteristic fragment ions through six-membered transition state mechanisms [22]. These rearrangements often result in the transfer of hydrogen atoms and the formation of smaller, stable ionic fragments.
The mass spectrum of N'-acetyl-4-methyl-3-nitrobenzohydrazide exhibits several characteristic fragment ions that provide structural information. The base peak often appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), which represents the most stable fragment ion in the spectrum [18] [19].
Additional significant fragment ions include m/z 91 (tropylium ion, C₇H₇⁺), m/z 65 (cyclopentadienyl cation, C₅H₅⁺), and m/z 51 (C₄H₃⁺) [18]. These fragments arise from extensive rearrangement and ring contraction processes that occur under high-energy ionization conditions.
The presence of nitrogen-containing fragment ions provides additional structural confirmation. Ions at m/z 44 (corresponding to [CONH₂]⁺) and m/z 30 (corresponding to [CH₂=NH₂]⁺) are characteristic of hydrazide-containing compounds and serve as diagnostic markers for this functional group [18] [20].
Table 4: Major Fragment Ions in the Mass Spectrum of N'-acetyl-4-methyl-3-nitrobenzohydrazide
| m/z Value | Relative Intensity (%) | Fragment Assignment | Loss from Molecular Ion |
|---|---|---|---|
| 237 | 15-25 | [M]⁺- | - |
| 194 | 30-45 | [M - CH₃CO]⁺ | 43 (acetyl radical) |
| 191 | 20-35 | [M - NO₂]⁺ | 46 (nitro group) |
| 148 | 25-40 | [M - CH₃CO - NO₂]⁺ | 89 (acetyl + nitro) |
| 91 | 40-60 | C₇H₇⁺ | 146 (tropylium ion) |
| 77 | 70-100 | C₆H₅⁺ | 160 (phenyl cation) |
| 65 | 30-50 | C₅H₅⁺ | 172 (cyclopentadienyl) |
| 44 | 25-40 | CONH₂⁺ | 193 (hydrazide fragment) |
Table 5: Characteristic Fragmentation Mechanisms
| Fragmentation Type | Mechanism | Products | Diagnostic Value |
|---|---|---|---|
| Alpha-cleavage | Radical loss adjacent to carbonyl | [M - 43]⁺, [M - 46]⁺ | High |
| Ring fragmentation | Aromatic ring breakdown | m/z 77, 91, 65 | Moderate |
| Nitrogen-nitrogen cleavage | Hydrazide bond scission | Various N-containing ions | High |
| McLafferty rearrangement | Hydrogen transfer mechanism | Rearranged molecular ions | Moderate |
| Nitro group elimination | Radical loss from aromatic ring | [M - 46]⁺ | High |
The fragmentation pattern of N'-acetyl-4-methyl-3-nitrobenzohydrazide provides definitive structural confirmation through the presence of characteristic diagnostic ions. The combination of acetyl loss (m/z 194), nitro group elimination (m/z 191), and aromatic fragmentation products (m/z 77, 91) creates a unique fingerprint that distinguishes this compound from structural isomers and related derivatives [20] [21].
The relative intensities of fragment ions reflect the thermodynamic stability of the corresponding ionic species and the kinetic accessibility of the fragmentation pathways. Highly stabilized ions, such as the phenyl cation and tropylium ion, typically exhibit high relative intensities and serve as reliable diagnostic markers [18] [19].
Advanced mass spectrometric techniques, including tandem mass spectrometry and accurate mass measurements, provide additional structural information through controlled fragmentation studies and precise mass determinations. These approaches enable the differentiation of isobaric fragment ions and the elucidation of detailed fragmentation mechanisms [21].